molecular formula C9H11ClN2O2 B1341187 N-(3-amino-4-chlorophenyl)-2-methoxyacetamide CAS No. 926265-38-5

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide

Cat. No.: B1341187
CAS No.: 926265-38-5
M. Wt: 214.65 g/mol
InChI Key: NBKYWFKVWBQTFN-UHFFFAOYSA-N
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Description

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a chloro substituent on the phenyl ring, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide typically involves the reaction of 3-amino-4-chloroaniline with methoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-amino-4-chloroaniline+methoxyacetyl chlorideThis compound+HCl\text{3-amino-4-chloroaniline} + \text{methoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-amino-4-chloroaniline+methoxyacetyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or toluene can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding aniline derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Aniline derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents on the phenyl ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyacetamide moiety can also enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
  • N-(3-amino-4-chlorophenyl)-2-(2,4-di-tert-pentylphenoxy)-acetamide
  • N-(3-amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide

Uniqueness

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide moiety, which imparts distinct chemical and physical properties. This moiety can influence the compound’s solubility, reactivity, and binding interactions, making it a valuable scaffold for designing new molecules with specific functions.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKYWFKVWBQTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588268
Record name N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926265-38-5
Record name N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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